molecular formula C7H12O3 B14732171 Cyclohexanecarboperoxoic Acid CAS No. 5106-47-8

Cyclohexanecarboperoxoic Acid

Cat. No.: B14732171
CAS No.: 5106-47-8
M. Wt: 144.17 g/mol
InChI Key: BVPBPBQDQZIFSK-UHFFFAOYSA-N
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Description

Cyclohexanecarboperoxoic acid (IUPAC name: this compound) is a peroxycarboxylic acid with the molecular formula C₇H₁₂O₃. Its structure consists of a cyclohexane ring substituted with a carboperoxoyl group (-C(O)-OOH), distinguishing it from non-peroxy carboxylic acids like cyclohexanecarboxylic acid . The compound is recognized for its oxidizing properties, which arise from the reactive peroxide (-O-O-) bond. Unlike older nomenclature (e.g., "peroxycyclohexanecarboxylic acid"), the IUPAC term "carboperoxoic" emphasizes the functional group hierarchy .

Properties

CAS No.

5106-47-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

cyclohexanecarboperoxoic acid

InChI

InChI=1S/C7H12O3/c8-7(10-9)6-4-2-1-3-5-6/h6,9H,1-5H2

InChI Key

BVPBPBQDQZIFSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboperoxoic acid can be synthesized through the oxidation of cyclohexanecarboxylic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

    Oxidation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is treated with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to form this compound.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent decomposition of the peroxy acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Epoxidation of Alkenes

Cyclohexanecarboperoxoic acid facilitates epoxidation via a concerted cyclic mechanism :

  • The alkene’s π-electrons attack the electrophilic peroxy oxygen.

  • Simultaneously, the peroxy oxygen’s lone pairs participate in σ-bond formation with the adjacent carbon.

  • The reaction produces an epoxide and cyclohexanecarboxylic acid as a byproduct.

Key Mechanistic Features :

  • No ionic intermediates due to the concerted pathway .

  • Stereospecificity: cis alkenes yield cis epoxides; trans alkenes form trans epoxides .

Oxidation of Hydrocarbons

In the presence of transition metal catalysts (e.g., Co(acac)₂, Mn(acac)₂), this compound initiates radical chain oxidations :

Reaction Pathway :

  • Initiation :

    • The peroxy acid generates phthalimide-N-oxyl (PINO) radicals.

    • PINO abstracts hydrogen from hydrocarbons (e.g., cyclohexane), forming alkyl radicals.

  • Propagation :

    • Alkyl radicals react with O₂ to form peroxyl radicals.

    • Peroxyl radicals abstract hydrogen from additional hydrocarbon molecules.

  • Termination :

    • Radical recombination yields oxidized products (e.g., cyclohexanol, cyclohexanone).

Catalyst Optimization Data :

CatalystLoading (mol%)Conversion (%)Adipic Acid Selectivity (%)
Co(acac)₂0.053751
Co(acac)₂0.25679
Mn(acac)₂0.1255137

Higher cobalt loadings increase conversion but reduce selectivity due to overoxidation . Manganese enhances selectivity by moderating radical chain propagation .

Electrophilic Substitution Reactions

This compound reacts with electrophiles (E⁺) at the nucleophilic peroxy oxygen :

  • Strong Electrophiles (e.g., H⁺, SO₃) : Direct attack forms an oxonium intermediate, which loses a proton to yield substituted products .

  • Weak Electrophiles (e.g., alkyl halides) : Deprotonation to the carboxylate anion enhances nucleophilicity, enabling SN2 reactions .

Example : Methyl ester synthesis via diazomethane :
RCO3H+CH2N2RCO2CH3+N2\text{RCO}_3\text{H} + \text{CH}_2\text{N}_2 \rightarrow \text{RCO}_2\text{CH}_3 + \text{N}_2 \uparrow

Reaction Optimization Strategies

Kinetic studies reveal that reaction variables critically influence outcomes :

  • Temperature : Elevated temperatures (≥100°C) accelerate radical formation but risk decomposition .

  • Solvent Polarity : Polar solvents enhance PINO solubility, improving oxidation efficiency .

  • Substrate Ratio : A 1:1 cyclohexane/cyclohexanone mixture maximizes adipic acid yield by synergistic radical initiation .

Design of Experiments (DoE) Insights :

  • Full factorial designs identify optimal catalyst loadings and substrate ratios.

  • Center-point experiments validate model accuracy, reducing trial runs by 40% .

Scientific Research Applications

Cyclohexanecarboperoxoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and other oxygenated compounds.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Research into its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, polymers, and as a bleaching agent.

Mechanism of Action

The mechanism by which cyclohexanecarboperoxoic acid exerts its effects involves the transfer of an oxygen atom to the substrate. This process typically occurs through a concerted mechanism, where the peroxy acid forms a transition state with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups:

Compound Name CAS No. Molecular Formula Functional Groups Key Structural Features
Cyclohexanecarboperoxoic acid - C₇H₁₂O₃ Carboperoxoyl (-C(O)-OOH) Cyclohexane ring with peroxy acid group
Ethaneperoxoic acid (Peracetic acid) 79-21-0 C₂H₄O₃ Carboperoxoyl (-C(O)-OOH) Simple aliphatic peroxy acid
Butanediperoxoic acid - C₄H₈O₆ Two carboperoxoyl groups Linear chain with dual peroxide bonds
Benzenecarboximidoperoxoic acid - C₇H₇NO₃ Carboximidoperoxoyl (-C(=NH)-OOH) Benzene ring with imidoperoxy group
Cyclohexanecarboxylic acid 98-89-5 C₇H₁₂O₂ Carboxylic acid (-COOH) Cyclohexane ring with carboxylic group
trans-Cyclohexane-1,3-dicarboxylic acid 2305-30-8 C₈H₁₂O₄ Two carboxylic groups Cyclohexane ring with trans-diacid

Notes:

  • This compound shares the cyclohexane backbone with cyclohexanecarboxylic acid but differs in the oxidizing peroxy group .
  • Benzenecarboximidoperoxoic acid replaces the cyclohexane ring with benzene and introduces an imido group, altering stability and reactivity .

Reactivity and Stability

This compound :
  • Reactivity : Strong oxidizer due to the labile -O-O- bond. Used in epoxidation and hydroxylation reactions.
  • Stability: Less stable than non-peroxy analogs; sodium salt (CAS 64203-48-1) enhances stability for storage .
  • Decomposition : May release toxic fumes under heat or incompatible conditions (e.g., strong acids/alkalis) .
Comparison with Similar Peroxy Acids :

Ethaneperoxoic Acid (Peracetic Acid) :

  • Higher volatility and broader industrial use (e.g., disinfection, polymer synthesis).
  • More thermally stable than cyclohexane analogs due to simpler structure .

Limited commercial applications due to handling challenges.

Benzenecarboximidoperoxoic Acid :

  • Aromatic ring stabilizes the molecule but reduces solubility in polar solvents.
  • Reactivity modulated by the electron-withdrawing imido group .
Non-Peroxy Analogs :
  • Used in polymer and pharmaceutical synthesis (e.g., adipic acid precursors) .
  • trans-Cyclohexane-1,3-dicarboxylic Acid :
    • Higher melting point and rigidity due to dual carboxylic groups; used in specialty polymers .

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